molecular formula C26H22N2O B11125512 (2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

(2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

Cat. No.: B11125512
M. Wt: 378.5 g/mol
InChI Key: CSMBMRUIOABLIY-WUKNDPDISA-N
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Description

The compound (2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is a complex organic molecule characterized by its unique structure, which includes a pyrazole ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. One common method involves the Claisen-Schmidt condensation reaction, where an aromatic aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The specific pathways involved may vary depending on the application and the biological system being studied.

Comparison with Similar Compounds

(2E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one: can be compared with other similar compounds, such as:

  • (2E)-1-(4-methylphenyl)-3-(4-phenyl-1H-pyrazol-3-yl)prop-2-en-1-one
  • (2E)-1-(4-methylphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one
  • (2E)-1-(4-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and physical properties

Properties

Molecular Formula

C26H22N2O

Molecular Weight

378.5 g/mol

IUPAC Name

(E)-1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

InChI

InChI=1S/C26H22N2O/c1-19-8-12-21(13-9-19)25(29)17-16-23-18-28(24-6-4-3-5-7-24)27-26(23)22-14-10-20(2)11-15-22/h3-18H,1-2H3/b17-16+

InChI Key

CSMBMRUIOABLIY-WUKNDPDISA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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